Receptor Binding Affinity: 20-Fold Higher than Diazepam with GABA-Independent Binding
Pazinaclone demonstrates approximately 20-fold higher binding affinity for benzodiazepine receptors compared to diazepam in [³H]diazepam displacement assays [1]. Critically, pazinaclone exhibits a binding profile distinct from classical benzodiazepine full agonists: its receptor affinity is not enhanced by the presence of GABA, whereas benzodiazepine agonists typically show GABA-dependent affinity enhancement [2]. This indicates pazinaclone acts as a partial agonist with different allosteric coupling properties compared to full agonists like diazepam.
| Evidence Dimension | Benzodiazepine receptor binding affinity and GABA modulation |
|---|---|
| Target Compound Data | Pazinaclone: ~20-fold higher affinity than diazepam; affinity not enhanced by GABA |
| Comparator Or Baseline | Diazepam: baseline affinity; GABA enhances benzodiazepine binding |
| Quantified Difference | Approximately 20× higher affinity; qualitative difference in GABA-dependent binding modulation |
| Conditions | In vitro [³H]diazepam displacement assay in rat brain membrane preparations |
Why This Matters
Higher receptor affinity and GABA-independent binding confer distinct pharmacological properties—including partial agonism and potential reduced tolerance liability—that differentiate pazinaclone from diazepam for receptor pharmacology studies and anxiolytic screening.
- [1] Wada T, Fukuda N. Pharmacologic characterization of a novel non-benzodiazepine selective anxiolytic, DN-2327. Japanese Journal of Pharmacology. 1991;55(Suppl I):316P. View Source
- [2] Wada T, Fukuda N. Pharmacologic profile of a new anxiolytic, DN-2327: effect of Ro15-1788 and interaction with diazepam in rodents. Psychopharmacology (Berl). 1991;103(3):314-322. View Source
